molecular formula C21H14O B1589405 2,2'-Dinaphthyl ketone CAS No. 613-56-9

2,2'-Dinaphthyl ketone

Cat. No. B1589405
CAS RN: 613-56-9
M. Wt: 282.3 g/mol
InChI Key: VLEZVYXNVAHDOI-UHFFFAOYSA-N
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Patent
US07594594B2

Procedure details

β-naphthyl ketone; benzyl acetone:mixture of hexahydro-4,7-methanoinden-5-yl propionate and hexahydro-4,7-methanoinden-6-yl propionate;4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one; 3,7-dimethyl-2,6-nonadien-1-nitrile; dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan; ethylene glycol cyclic ester of n-dodecanedioic acid; 1-cyclohexadecen-6-one; 1-cycloheptadecen-10-one; and corn mint oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexahydro-4,7-methanoinden-5-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexahydro-4,7-methanoinden-6-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ethylene glycol cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1C([C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=1)=O.C(C[C:31](=[O:33])C)C1C=CC=CC=1.C(OC1CC2CC1C1C=2CCC1)(=O)CC.C(OC1C2CC(C3C=2CCC3)C1)(=O)CC.CC1C(C=C(C)C(=O)C)C(C)(C)CCC=1.CC(CCC=C(C)CC)=CC#N.CC12CCC3C(C)(CCCC3(C)C)C1CCO2.C(O)(=O)CCCCCCCCCCC(O)=O.C1CCCCCCCCCCC(=O)CCCC=1.C1CCCCCCCC(=O)CCCCCCCC=1>>[CH3:31][O:33][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)C1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC(CCCCCCCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCCCC(CCCCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)CC(C)=O
Name
hexahydro-4,7-methanoinden-5-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC1C2C3CCCC3=C(C1)C2
Name
hexahydro-4,7-methanoinden-6-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC1CC2C3CCCC3=C1C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(CCC1)(C)C)C=C(C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC#N)CCC=C(CC)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12OCCC1C1(CCCC(C1CC2)(C)C)C
Step Eight
Name
ethylene glycol cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.